molecular formula C18H21NO2 B3365978 Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- CAS No. 130273-50-6

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-

Cat. No. B3365978
CAS RN: 130273-50-6
M. Wt: 283.4 g/mol
InChI Key: KRWSLCYLYQEVCL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-” is a chemical compound. It is also known as Acetanilide, 2’-hydroxy-; o-(Acetylamino)phenol; o-Acetamidophenol; o-Acetaminophenol; N-Acetyl-o-aminophenol; 2-(Acetylamino)phenol; 2-Acetamidophenol; 2-Acetaminophenol; 2’-Hydroxyacetanilide; o-Hydroxyacetanilide; Acet-o-aminofenol; N-Acetyl-2-aminophenol; Phenol, 2-acetamido-; o-Acetylaminofenol; 2-Hydroxyanilid kyseliny octove; 2-Hydroxyacetanilide; NSC 3989; N-(2-hydroxyphenyl)acetamide .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound is complex and has been studied using various techniques such as LC/HRMS and MS/MS. For the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additional analysis was done by 1D- and 2D-NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the N atom of species A extracts the H atom of the enol substituent, causing the CH 2 moiety to attack the I 2 molecule to cleave the I I bond, all in a concerted manner, leading to species C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied extensively. For instance, it has been found that the compound has a molecular weight of 151.1626. It has a formula of C8H9NO2 . More detailed information about its physical and chemical properties can be found in the referenced sources .

Future Directions

The future directions for the study of this compound are vast. There is ongoing research into its synthesis, properties, and potential applications. For instance, there is interest in its potential use in the pharmaceutical industry, given its wide variety of biological properties .

properties

IUPAC Name

N-[(2S)-2-hydroxybutyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWSLCYLYQEVCL-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156436
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-

CAS RN

130273-50-6
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130273506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Reactant of Route 2
Reactant of Route 2
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Reactant of Route 3
Reactant of Route 3
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Reactant of Route 4
Reactant of Route 4
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Reactant of Route 5
Reactant of Route 5
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Reactant of Route 6
Reactant of Route 6
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.